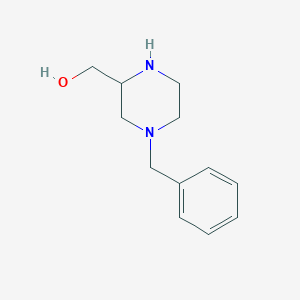

(4-Benzylpiperazin-2-yl)methanol

説明

Contextualization within Piperazine (B1678402) Chemistry and its Significance in Drug Discovery

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, recognized for its frequent appearance in a wide range of therapeutic agents. mdpi.comresearchgate.net Its prevalence is attributed to several key factors. The piperazine ring can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles. mdpi.com Furthermore, the piperazine scaffold acts as a versatile linker, enabling the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets. mdpi.comresearchgate.net

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting the central nervous system to act as antipsychotics, antidepressants, and anxiolytics. nih.govingentaconnect.comnih.gov The benzylpiperazine framework, in particular, is a well-established pharmacophore. For instance, benzylpiperazine itself is known for its stimulant effects. nih.gov The strategic incorporation of substituents onto the piperazine and benzyl (B1604629) rings allows for the fine-tuning of a compound's biological activity. The benzyl group is also considered an ideal blocking group in the synthesis of monosubstituted and unsymmetrically disubstituted piperazines due to its easy removal via hydrogenolysis. orgsyn.org

Overview of the Research Landscape for (4-Benzylpiperazin-2-yl)methanol and its Derivatives

While specific research focusing solely on this compound is somewhat limited, a significant body of work exists for its chiral, nonracemic derivatives, highlighting the compound's potential as a foundational structure in medicinal chemistry. Research has particularly focused on the synthesis and evaluation of (piperazin-2-yl)methanol derivatives as ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders. nih.gov

A notable study involved the synthesis of a series of chiral nonracemic (piperazin-2-yl)methanols with various substituents at the N4 position, starting from the amino acid (S)-serine. nih.gov This research demonstrated that the presence of a phenyl-containing substituent at the N4 position was advantageous for achieving high affinity for the σ1 receptor. Within this series, the p-methoxybenzyl substituted piperazine derivative exhibited the highest affinity for the σ1 receptor, with a Ki value of 12.4 nM, and showed selectivity over σ2, NMDA, κ-opioid, and μ-opioid receptors. nih.gov This finding underscores the importance of the benzyl group in modulating the pharmacological activity of this class of compounds.

The synthesis of these derivatives often involves a key step where a chloroacetamide intermediate reacts with various primary amines to produce diastereomeric bicyclic piperazinediones. nih.gov This synthetic strategy allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. The research into these derivatives suggests that this compound itself is a promising starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H18N2O | uni.lu |

| InChI | InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | uni.lu |

| InChIKey | PJMFGDYBTJEEDP-UHFFFAOYSA-N | uni.lu |

| SMILES | C1CN(CC(N1)CO)CC2=CC=CC=C2 | uni.lu |

Synthetic Pathways for this compound

The synthesis of specific stereoisomers of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. orgsyn.org Asymmetric synthesis strategies are employed to obtain enantiomerically pure forms of this compound, primarily through the use of chiral precursors or asymmetric catalysis. orgsyn.orgbaranlab.org

A prominent strategy for synthesizing enantiopure (S)-(4-benzylpiperazin-2-yl)methanol is the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure starting materials like amino acids. mdpi.comnih.gov The proteinogenic amino acid (S)-serine serves as an effective chiral precursor for this purpose. consensus.app

A novel, multi-step synthesis begins with (S)-serine to produce a series of chiral, non-racemic (piperazin-2-yl)methanols. consensus.appmdpi.com A key step in this pathway is the reaction of a chloroacetamide intermediate, derived from (S)-serine, with a primary amine—in this case, benzylamine. This reaction leads to the formation of diastereomeric bicyclic piperazinediones (cis- and trans-isomers). consensus.app Subsequent reduction of the appropriate piperazinedione intermediate yields the final (S)-(4-benzylpiperazin-2-yl)methanol, with the original stereocenter from (S)-serine preserved. nih.govconsensus.app

This chiral pool strategy is a powerful tool for establishing key stereocenters in optically active compounds. nih.gov

Asymmetric synthesis aims to convert achiral starting materials into chiral products. orgsyn.org Beyond the chiral pool method, other approaches include the use of chiral catalysts or chiral auxiliaries. orgsyn.org For piperazine derivatives, palladium-catalyzed reactions using chiral ligands have been successfully employed to create enantiomerically enriched products. For instance, an enantioselective synthesis of N-Boc-protected α,α-disubstituted piperazin-2-ones has been achieved through a palladium-catalyzed decarboxylative allylic alkylation. These chiral piperazinones can then be reduced to the corresponding chiral piperazines.

Chemoenzymatic methods also represent a viable asymmetric strategy. Although not directly applied to this compound in the reviewed literature, enzymatic reactions are known for their high enantioselectivity under mild conditions. mdpi.com For example, lipases are used in the kinetic resolution of racemic intermediates to produce enantiopure building blocks for drugs like (S)-bisoprolol and (S)-betaxolol. mdpi.combldpharm.com This principle could be adapted to resolve racemic precursors of this compound.

The synthesis of specific enantiomers of this compound is a direct application of the principles of stereoselective synthesis.

(S)-(4-Benzylpiperazin-2-yl)methanol: As detailed previously, this isomer is synthesized starting from the naturally occurring amino acid (S)-serine. consensus.app The chirality of the serine is transferred to the final piperazine product. The resulting base can be converted to its hydrochloride salt, (S)-(4-Benzylpiperazin-2-yl)methanol hydrochloride, for improved stability and handling. unisi.it

(R)-(4-Benzylpiperazin-2-yl)methanol: While specific synthetic examples starting from (R)-serine were not detailed in the reviewed literature, it is a well-established principle in stereochemistry that the use of the opposite enantiomer of a chiral starting material will lead to the opposite enantiomer of the product. Therefore, the synthesis of (R)-(4-benzylpiperazin-2-yl)methanol can be achieved by following the same synthetic sequence used for the (S)-isomer but starting with (R)-serine. The product can be isolated as its dihydrochloride (B599025) salt, (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride.

The piperazine ring is a common scaffold in many compounds, and numerous general methods for its synthesis and substitution have been developed. These methods are often applicable to the synthesis of this compound and its analogues.

A widely used method for preparing N-monosubstituted piperazines, such as 1-benzylpiperazine (B3395278) (a key precursor or structural relative), involves the direct reaction of piperazine with an alkylating agent like benzyl chloride. baranlab.org A simplified one-pot procedure reacts a protonated piperazine with the appropriate reagent, avoiding the need for protecting groups and proceeding via heterogeneous catalysis.

Other common methods for N-alkylation include:

Nucleophilic substitution: Reacting piperazine with alkyl halides (e.g., benzyl chloride) or sulfonates.

Reductive amination: Reacting a piperazine with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent.

Reduction of carboxamides: Forming an amide and subsequently reducing it to the amine.

The piperazine ring itself can also be constructed. One method involves the reaction of bis-(2-haloethyl)amine or diethanolamine (B148213) with a suitable amine. Another approach utilizes a double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective reductive cyclization.

| Method | Description | Reactants Example | Key Features |

| Direct N-Alkylation | Direct reaction of piperazine with an alkylating agent. baranlab.org | Piperazine, Benzyl Chloride | Can produce mixtures of mono- and di-substituted products. |

| One-Pot Synthesis | Reaction of in-situ formed piperazine-1-ium cation with a reagent. | Piperazine Monohydrochloride, Acyl Reagents | Avoids protecting groups; uses heterogeneous catalysis. |

| Reductive Amination | Reaction of an amine with a carbonyl compound followed by reduction. | Piperazine, Benzaldehyde, Reducing Agent | Forms C-N bond in a single pot. |

| Ring Construction | Building the heterocyclic ring from acyclic precursors. | Benzylamine, bis-(2-chloroethyl)amine | Forms the core piperazine structure. |

The synthesis of this compound and related piperazines involves several key reaction types and catalytic systems.

Reduction: A critical step in many synthetic routes is the reduction of amide or carbonyl functionalities. The conversion of piperazin-2-ones or bicyclic piperazinediones to the corresponding piperazines is typically accomplished using powerful reducing agents. orgsyn.org

Lithium Aluminum Hydride (LiAlH₄): A strong, non-selective reducing agent widely used for the reduction of amides and esters to amines and alcohols, respectively. orgsyn.org

Diborane (B₂H₆) or Borane Complexes (BH₃-SMe₂): These reagents are also effective for the reduction of amides to amines.

Catalysis: Catalysts are employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

Heterogeneous Catalysis: Metal ions supported on polymeric resins can catalyze the synthesis of monosubstituted piperazines.

Palladium (Pd) Catalysis: Palladium catalysts are central to many C-N bond-forming reactions, such as the Buchwald-Hartwig amination for creating N-aryl piperazines. Chiral Pd-catalysts are also used in enantioselective synthesis.

Copper (Cu) Catalysis: The Ullmann–Goldberg reaction, catalyzed by copper, is another method for N-aryl piperazine synthesis.

Raney Nickel (Ra-Ni): This catalyst is commonly used for hydrogenation reactions, such as the reduction of nitro groups or for reductive amination processes.

Stereoselective and Enantioselective Synthesis

Derivatization Strategies of this compound

The structure of this compound offers multiple reactive sites for chemical modification: the hydroxyl group, the two nitrogen atoms of the piperazine ring, and the aromatic benzyl moiety. These sites allow for a range of derivatization strategies to be employed.

Functionalization of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for functionalization. Standard reactions for converting alcohols to other functional groups can be readily applied. These include esterification, etherification, and oxidation.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to alter the molecule's steric and electronic properties. Acyl chlorides, organic anhydrides, and isocyanates are common reagents for derivatizing hydroxyl groups. researchgate.net For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. nih.gov Similarly, ether synthesis can be achieved through Williamson ether synthesis or by reaction with alkyl halides under basic conditions. These reactions are often chemoselective, targeting the hydroxyl group while leaving other parts of the molecule intact. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to further C-C bond-forming reactions or amide coupling. The choice of oxidizing agent determines the product; mild oxidants will yield the aldehyde, while stronger conditions will produce the carboxylic acid. nih.gov

Modifications of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms: a secondary amine at the N1 position and a tertiary amine at the N4 position, which is substituted with the benzyl group.

N1-Substitution: The secondary amine at the N1 position is a nucleophilic center and can be readily functionalized through various reactions.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. For example, N-benzoylated piperazines can be synthesized by reacting piperazine with benzoyl chlorides. rsc.org

Alkylation and Arylation: The N1 nitrogen can be alkylated using alkyl halides or undergo arylation reactions. These modifications are crucial for building diversity in derivative libraries. Unsymmetrically substituted piperazines are valuable building blocks in medicinal chemistry. beilstein-journals.org The benzyl group itself is often used as a protecting group for one of the piperazine nitrogens, which can be removed via hydrogenolysis to allow for further derivatization. orgsyn.org

Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones to introduce a wide range of substituents.

N4-Substituent Modification: While the N4 position is already substituted with a benzyl group, this group can be cleaved under certain conditions (e.g., hydrogenolysis) to yield the monosubstituted piperazine. This free secondary amine can then be derivatized using the methods described above, allowing for the synthesis of N,N'-unsymmetrically functionalized piperazines. beilstein-journals.orgorgsyn.org This strategy is particularly useful for creating compounds with distinct functionalities at each nitrogen atom. beilstein-journals.org

Substitutions on the Benzyl Moiety

The aromatic ring of the benzyl group provides another site for modification through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce various substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) is directed by the activating nature of the alkyl group attached to the ring. For instance, substitution on the benzyl ring has been shown to influence the biological activity of related benzylpiperazine compounds. nih.gov Introducing groups like trifluoromethyl, fluorine, or methoxy (B1213986) can be achieved using commercially available precursors. unisi.it

Benzylic Functionalization: The benzylic position (the CH2 group linking the phenyl ring and the piperazine nitrogen) can also be a target for functionalization, for example, through radical reactions. organic-chemistry.org

Formation of New Ring Systems Incorporating the this compound Scaffold

The this compound scaffold can be used as a starting material for the synthesis of more complex, fused ring systems.

Intramolecular Cyclization: The functional groups on the scaffold can be utilized to construct new rings. For example, if the hydroxyl group is converted to a leaving group and a nucleophile is present on the N1-substituent, an intramolecular cyclization could lead to a bicyclic system. The synthesis of bicyclic piperazinediones from related chloroacetamide precursors demonstrates the feasibility of forming new rings from piperazine derivatives. nih.gov

Condensation Reactions: The diamine nature of the piperazine core, after potential debenzylation, can be exploited in condensation reactions with dicarbonyl compounds to form new heterocyclic rings, such as quinoxalines or other fused systems. rsc.org The synthesis of complex triazobenzo[a]anthracen-7-one from a substituted phthalazine (B143731) highlights how new ring systems can be built upon a core structure. nih.gov Piperazine itself is a key component in many larger ring structures found in pharmaceuticals. encyclopedia.pubresearchgate.net

Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The structural confirmation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. researchgate.net

¹H-NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals are expected for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), the benzylic CH₂ protons, the protons of the piperazine ring, and the CH₂OH group. rsc.org

A notable feature in the ¹H-NMR spectra of many piperazine derivatives is the presence of broad signals or multiple sets of signals at room temperature. rsc.orgnih.gov This phenomenon arises from two main conformational processes that are slow on the NMR timescale:

Restricted Amide Bond Rotation: In N-acylated derivatives, the partial double bond character of the C-N amide bond restricts rotation, leading to the existence of distinct syn and anti rotamers. rsc.orgnih.gov

Slow Ring Inversion: The chair-to-chair interconversion of the piperazine ring can also be slow, resulting in separate signals for axial and equatorial protons. rsc.org

Temperature-dependent (dynamic) NMR studies are often employed to study these conformational changes. At higher temperatures, the signals coalesce as the rate of interconversion increases. rsc.orgnih.gov

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. researchgate.net For this compound, separate resonances are observed for the carbons of the benzyl group, the piperazine ring, and the methanol (B129727) side chain. The chemical shifts are indicative of the carbon's hybridization and chemical environment. Like ¹H-NMR, ¹³C-NMR spectra of piperazine derivatives can show multiple signals for the ring carbons due to slow conformational exchange. nih.govresearchgate.net

COSY (Correlation Spectroscopy): H,H-COSY experiments are used to identify proton-proton coupling networks, helping to trace the connectivity through the piperazine ring and the side chain. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzyl group to the N4 nitrogen of the piperazine ring.

The table below shows typical ¹H and ¹³C NMR chemical shift ranges for the core structure and related derivatives, although specific values can vary with solvent and substitution. carlroth.comwashington.edu

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

| Benzyl Aromatic C-H | 7.20 - 7.40 (multiplet) | 127.0 - 130.0 | Multiple signals for ortho, meta, para positions. |

| Benzyl C (quaternary) | - | ~138.0 | |

| Benzyl CH₂ | ~3.50 (singlet) | ~63.0 | |

| Piperazine Ring CH/CH₂ | 2.00 - 4.00 (complex multiplets) | 45.0 - 55.0 | Often broad or multiple signals due to conformational isomerism. rsc.orgnih.gov |

| C2-H (methine) | ~3.00 (multiplet) | ~60.0 | |

| CH₂OH | ~3.60 (multiplet) | ~65.0 | |

| OH | Variable | - | Signal position is concentration and solvent dependent; often broad. |

This table provides generalized data. Actual shifts depend on the specific derivative and experimental conditions.

By combining these one- and two-dimensional NMR techniques, a complete and unambiguous structural assignment of this compound and its diverse derivatives can be achieved.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-benzylpiperazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMFGDYBTJEEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373469 | |

| Record name | (4-benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-34-1 | |

| Record name | (4-benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85817-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Characterization

The structural elucidation and confirmation of (4-Benzylpiperazin-2-yl)methanol rely on a combination of modern spectroscopic and analytical techniques. These methods provide definitive information regarding its molecular weight, functional groups, and elemental composition.

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its molecular formula, C₁₂H₁₈N₂O (Monoisotopic Mass: 206.1419 Da). uni.lusigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like this compound, often in conjunction with liquid chromatography. These methods typically show the protonated molecular ion [M+H]⁺ and other adducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which serve as strong evidence for the elemental composition. While specific experimental data for this exact compound is not widely published, commercial suppliers indicate the availability of LC-MS data for its hydrochloride salt. bldpharm.com Predicted ESI-HRMS data provides expected mass-to-charge ratios (m/z) for various adducts, which are invaluable for identification. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M+K]⁺ | 245.10506 |

| [M+NH₄]⁺ | 224.17572 |

| [M+H-H₂O]⁺ | 189.13916 |

Electron Ionization-Mass Spectrometry (EI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile and thermally stable compounds, including many piperazine (B1678402) derivatives. researchgate.netscholars.directunodc.org In EI-MS, the molecule is subjected to high-energy electrons (typically 70 eV), leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound.

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the piperazine ring is a characteristic fragmentation for amines. libretexts.org

Benzylic cleavage: The most prominent peak in the spectrum of many benzyl (B1604629) compounds is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by cleavage of the bond between the benzyl group's methylene (B1212753) carbon and the piperazine nitrogen.

Loss of a water molecule: Alcohols can lose H₂O (18 Da) from the molecular ion. libretexts.org

Loss of the hydroxymethyl group: Cleavage of the C-C bond can result in the loss of the •CH₂OH radical (31 Da).

The combination of these pathways would produce a characteristic mass spectrum allowing for the unambiguous identification of the molecule. Derivatization, for instance by acylation of the secondary amine and alcohol groups, can be employed to improve chromatographic properties and yield more definitive mass spectra. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3200 - 3500 (Medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Medium) |

| C-H (Aliphatic) | Stretching | 2800 - 3000 (Strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 (Medium, multiple bands) |

| C-O (Alcohol) | Stretching | 1000 - 1260 (Strong) |

| C-N (Amine) | Stretching | 1020 - 1250 (Medium) |

| Aromatic Bending | Out-of-plane C-H bending | 690 - 770 (Strong, for monosubstituted benzene) |

The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. This may overlap with the N-H stretching of the secondary amine in the piperazine ring. The peaks between 2800 and 3100 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic (piperazine ring and methylene bridge) and aromatic (benzyl ring) portions of the molecule. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of peaks, including the strong C-O and C-N stretching bands, as well as characteristic out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₁₂H₁₈N₂O, to confirm the compound's purity and empirical formula.

| Element | Atomic Mass | Count | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 69.87 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 8.80 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.58 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.76 |

| Total | - | - | 206.289 | 100.00 |

For a pure sample of this compound, the experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values.

Pharmacological and Biological Activity Research of 4 Benzylpiperazin 2 Yl Methanol and Its Derivatives

Medicinal Chemistry Applications

The structural framework of (4-Benzylpiperazin-2-yl)methanol and its related benzylpiperazine derivatives is highly valued in drug design and discovery for its adaptability and favorable physicochemical properties.

The benzylpiperazine core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them valuable starting points for designing new drugs. The benzimidazole (B57391) scaffold, for example, is recognized for its wide range of pharmacological activities due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov Similarly, the benzylpiperazine moiety is recognized as a preferred cyclic amino structure in the design of ligands for sigma (σ) receptors. nih.govacs.org Its structural versatility allows for the systematic modification and functionalization of the entire skeleton, enabling the creation of diverse chemical libraries to explore structure-activity relationships (SAR). This adaptability makes it a key component in the development of compounds targeting complex biological systems.

The this compound structure and its analogs serve as fundamental building blocks in the synthesis of more complex molecules during the drug discovery process. uni.lu Researchers utilize this core structure to systematically build new series of compounds with potential therapeutic applications. For instance, new sets of benzylpiperazine derivatives have been synthesized to explore their potential as analgesics for chronic pain by targeting sigma receptors. nih.govacs.orgnih.gov In these synthetic efforts, the benzylpiperazine unit is combined with other chemical moieties to create novel ligands. For example, it has been coupled with the 1,2-dithiolan-3-yl moiety from α-lipoic acid. nih.govacs.org The synthetic accessibility and the ease with which it can be modified make this compound and related structures invaluable starting materials for generating libraries of compounds for pharmacological screening.

Target Interaction and Mechanism of Action Studies

A primary focus of research on this compound derivatives has been their interaction with sigma (σ) receptors, which are recognized as important targets for therapeutic intervention in neurological disorders.

Benzylpiperazine derivatives have been extensively investigated as ligands for both subtypes of the sigma receptor, σ1 and σ2. These receptors are distinct proteins involved in various cellular functions, and developing ligands with high affinity and selectivity for one subtype over the other is a key goal in drug design. nih.govnih.gov

Numerous studies have focused on designing benzylpiperazine derivatives with high affinity for the σ1 receptor, a protein that modulates nociceptive signaling. The goal is often to develop selective antagonists as potential treatments for pain. nih.govacs.orgnih.gov

Research has led to the synthesis of several potent and selective σ1 receptor ligands. For example, a series of 4-benzylpiperazine derivatives showed low nanomolar affinity for σ1 receptors, with binding affinity (Ki) values ranging from 0.43 to 0.91 nM. nih.gov In another study, the introduction of specific substituents on the benzylpiperazine scaffold led to compounds with significantly improved affinity and selectivity. Notably, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (designated as compound 15) demonstrated a very high affinity for the σ1 receptor with a Ki value of 1.6 nM. nih.govnih.gov This represented a significant improvement compared to the lead compound in the series. nih.govacs.org

The selectivity of these compounds for the σ1 receptor over the σ2 receptor is a critical parameter. The selectivity ratio (Ki σ2/Ki σ1) indicates how strongly a compound binds to the target receptor (σ1) compared to the off-target receptor (σ2). For compound 15, this ratio was 886, highlighting its high selectivity for the σ1 receptor. nih.govacs.orgnih.gov

| Compound | Ki for σ1 Receptor (nM) | Selectivity Ratio (Ki σ2 / Ki σ1) | Reference |

|---|---|---|---|

| BP-CH3 | 0.43 - 0.91 | 52 - 94 | nih.gov |

| BP-F | 0.43 - 0.91 | 52 - 94 | nih.gov |

| BP-Br | 0.43 - 0.91 | 52 - 94 | nih.gov |

| BP-I | 0.43 - 0.91 | 52 - 94 | nih.gov |

| BP-NO2 | 0.43 - 0.91 | 52 - 94 | nih.gov |

| Compound 8 (Lead Compound) | Not Specified | 432 | nih.govacs.org |

| Compound 15 | 1.6 | 886 | nih.govacs.orgnih.gov |

| Compound 24 | Not Specified | 423 | nih.govacs.org |

While the primary goal of many studies is σ1 selectivity, the affinity of benzylpiperazine derivatives for the σ2 receptor (also known as TMEM97) is also thoroughly evaluated to establish a complete pharmacological profile. nih.gov High selectivity is desired to minimize potential off-target effects.

In a study evaluating a series of five 4-benzylpiperazine ligands, the compounds displayed moderate affinity for the σ2 receptor, with Ki values in the range of 40-61 nM. nih.gov This, combined with their high affinity for the σ1 receptor, resulted in high selectivity ratios (ranging from 52 to 94), confirming their preference for the σ1 subtype. nih.gov The development of compound 15, with a Ki σ2/Ki σ1 ratio of 886, demonstrates that structural modifications to the benzylpiperazine scaffold can dramatically enhance this selectivity, making it a highly promising candidate for further investigation as a selective σ1 receptor antagonist. nih.govacs.orgnih.gov

| Compound | Ki for σ2 Receptor (nM) | Reference |

|---|---|---|

| BP-CH3 | 40 - 61 | nih.gov |

| BP-F | 40 - 61 | nih.gov |

| BP-Br | 40 - 61 | nih.gov |

| BP-I | 40 - 61 | nih.gov |

| BP-NO2 | 40 - 61 | nih.gov |

Sigma (σ) Receptor Ligand Research

Structure-Activity Relationships (SAR) for Sigma Receptor Binding

The affinity of this compound derivatives for sigma receptors is significantly influenced by their structural features. Research has shown that the presence of an additional phenyl group in the N-4 substituent is favorable for high sigma-1 receptor affinity. nih.gov

Key findings from SAR studies on related benzylpiperazine derivatives include:

Influence of the N-4 Substituent: A p-methoxybenzyl substitution on the piperazine (B1678402) ring, as seen in compound 3d , resulted in the highest sigma-1 receptor affinity (K_i = 12.4 nM) within a series of chiral nonracemic (piperazin-2-yl)methanols. nih.gov This compound also demonstrated selectivity over sigma-2, NMDA, kappa-opioid, and mu-opioid receptors. nih.gov

Role of the Benzyl (B1604629) Moiety: In a series of N-(3-phenylpropyl)-N'-benzylpiperazines, substitutions on the benzyl group played a crucial role in determining affinity and selectivity for sigma-1 and sigma-2 receptors. researchgate.net Hydrophobicity of the substituent had opposing effects, being negative for sigma-1 binding but positive for sigma-2 binding, highlighting a key difference in the pharmacophores of the two receptor subtypes. researchgate.net

Impact of Hydrophobic Domains: The combination of a hydrophobic cyclohexyl or phenyl group (as the primary hydrophobic domain) with a 4-methoxybenzylpiperazinyl moiety (as the secondary hydrophobic domain), connected by a three-carbon linker, proved to be an effective strategy for achieving optimal sigma receptor binding profiles. nih.gov For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited a very high affinity for the sigma-1 receptor (K_i σ1 = 1.6 nM) and significant selectivity over the sigma-2 receptor. nih.govacs.org

Importance of Nitrogen Basicity: Studies on PB28, a sigma-1 and sigma-2 receptor modulator, and its analogues revealed that the basicity of the distal nitrogen atom in the piperazine ring is important for high-affinity binding to both sigma-1 and sigma-2 subtypes. nih.gov Reducing the basicity by incorporating the nitrogen into an amide function led to a significant decrease in affinity for the sigma-2 receptor. nih.gov

Interactive Table: SAR Data for Sigma Receptor Binding

| Compound | Modification | Sigma-1 Affinity (K_i, nM) | Sigma-2 Affinity (K_i, nM) | Selectivity (K_i σ2/K_i σ1) | Reference |

| 3d | p-methoxybenzyl substitution | 12.4 | - | - | nih.gov |

| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | - | 886 | nih.govacs.org |

| Lead Compound 8 | 4-methoxybenzylpiperazinyl derivative | - | - | 432 | nih.gov |

| Compound 24 | - | - | - | 423 | nih.gov |

| N-(3-phenylpropyl)-N'-benzylpiperazines | Various benzyl substituents | 0.37-2.80 | 1.03-34.3 | 1.4-52 | researchgate.net |

Modulation of Neurotransmitter Systems

Research indicates that derivatives of this compound can modulate various neurotransmitter systems, which is a key aspect of their potential therapeutic effects.

Dopaminergic System: The M4 muscarinic receptor, a target for some benzylpiperazine derivatives, is highly expressed in brain regions rich in dopamine (B1211576) and is implicated in regulating dopaminergic neurons involved in movement and cognition. nih.gov This suggests that M4 receptor activators could be useful in developing antipsychotic agents. nih.gov

Cholinergic System: A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. nih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). semanticscholar.org Compound 4a , with an ortho-chlorine substituent, showed the highest potency in this series (IC_50 = 0.91 ± 0.045 μM). nih.gov This highlights the potential of these derivatives in conditions associated with cholinergic deficits.

Adenosine (B11128) A2A Receptor Antagonism/Inverse Agonism

Derivatives of benzylpiperazine have been investigated for their activity at adenosine A2A receptors, which are therapeutic targets for neurodegenerative diseases and cancer. nih.govgoogle.comgoogle.com

Antagonistic Activity: Novel quinazoline (B50416) derivatives incorporating a piperidine (B6355638) moiety have been developed as A2A adenosine receptor antagonists. nih.gov For example, introducing an aminopentylpiperidine substituent resulted in maintained binding affinity (K_i = 21 nM) and functional antagonist activity (IC_50 = 9 µM), along with improved solubility. nih.gov The development of potent and selective A2A antagonists from scaffolds like 1,2,4-triazines has also been a focus, with some compounds showing potential for treating Parkinson's disease. nih.gov

Inverse Agonism: Some compounds that bind to the A2A receptor can act as inverse agonists, suppressing the receptor's spontaneous activity. nih.gov Caffeine, for instance, has been shown to be an A2A receptor inverse agonist, a mechanism that may contribute to its beneficial effects in Parkinson's disease. nih.gov While direct evidence for this compound derivatives as inverse agonists is not specified, the broader class of A2A receptor ligands includes this mode of action. nih.gov

Muscarinic Receptor Antagonism (e.g., M4)

The muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that have been targeted for various central nervous system disorders. nih.gov

M4 Receptor Modulation: The M4 muscarinic receptor is a particularly interesting target for conditions like schizophrenia. nih.gov Research has focused on developing selective positive allosteric modulators (PAMs) of the M4 receptor as a potential therapeutic approach. nih.gov While direct antagonism of the M4 receptor by this compound is not explicitly detailed, the broader family of piperazine-containing compounds has been explored for M4 receptor activity. For example, some compounds exhibit mixed M2/M4 agonist and M1/M3/M5 antagonist profiles. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, Enoyl-ACP Reductase)

This compound and its derivatives have been studied for their ability to inhibit various enzymes, indicating their potential in different therapeutic and industrial applications.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. nih.govnih.gov While specific studies on this compound are not detailed, related resorcinol-based compounds are known tyrosinase inhibitors. researchgate.net For instance, 4-n-butylresorcinol has been shown to directly inhibit tyrosinase activity. researchgate.net

Enoyl-ACP Reductase Inhibition: Enoyl-acyl carrier protein reductase (ENR), or FabI, is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for antibacterial drug discovery. nih.govwikipedia.orgnih.gov Although direct inhibition by this compound is not specified, the development of inhibitors for this enzyme is an active area of research.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Benzylpiperazine-based compounds have been optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.govunisi.it The best inhibitors in one study, compounds 28 and 29 , demonstrated high potency and selectivity for MAGL. nih.gov

Other Receptor and Enzyme Interactions

Beyond the primary targets, derivatives of this compound have shown interactions with other receptors and enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): A polyfunctionalized pyridine (B92270) derivative incorporating a benzylpiperidine motif, compound 5 , exhibited potent dual-target activity against AChE (IC_50 = 13 nM) and BuChE (IC_50 = 3.1 µM), in addition to high sigma-1 receptor affinity. csic.es

Monoacylglycerol Lipase (MAGL): As mentioned previously, benzylpiperidine and benzylpiperazine derivatives have been identified as reversible inhibitors of MAGL. acs.org This inhibition can have anti-inflammatory, anti-nociceptive, and anti-cancer effects. unisi.it

Therapeutic Area Investigations

The diverse pharmacological profile of this compound derivatives has led to investigations into their potential in several therapeutic areas.

Neurodegenerative Diseases: The A2A adenosine receptor is a target for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govgoogle.com The development of A2A antagonists from benzylpiperazine-related scaffolds is a promising area of research. nih.gov Furthermore, the acetylcholinesterase inhibitory activity of some derivatives suggests their potential in managing Alzheimer's symptoms. nih.gov

Pain Management: Sigma-1 receptor antagonists have shown promise in the treatment of pain, particularly neuropathic and inflammatory pain. nih.gov The benzylpiperazine-based sigma-1 receptor antagonist, compound 15 , produced significant antinociceptive and anti-allodynic effects in preclinical models without causing sedation. nih.govacs.org

Inflammatory Diseases: Some sigma receptor ligands, such as 1-(2-naphthylmethyl)-4-benzylpiperazine 29 , have shown potential in the treatment of inflammatory diseases. nih.gov

Cancer: The A2A adenosine receptor has been identified as a therapeutic target in cancer. nih.gov Additionally, the inhibition of MAGL by benzylpiperidine derivatives has shown potential in reducing tumor cell migration and inducing apoptosis in pancreatic cancer models. acs.org

Antimicrobial Activity

Derivatives of 4-benzylpiperazine have been synthesized and evaluated for their ability to combat various microbial pathogens. These studies explore their efficacy against both bacteria and fungi, revealing a broad spectrum of potential applications.

Research has demonstrated that various derivatives of benzylpiperazine possess notable antibacterial properties. A series of 4-substituted benzylpiperazin-1-yl methanone (B1245722) derivatives were screened for activity against several bacterial species. researchgate.netijpsnonline.com Among the synthesized compounds, certain derivatives demonstrated good antibacterial activity. researchgate.netijpsnonline.com Similarly, another study on 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines found that compounds designated as IVc, IVd, and IVh showed good antibacterial activity against pathogens including P. vulgaris, S. aureus, E. coli, and B. subtilis. jchps.com

Further investigations into 4-benzyl-piperazinyl-s-triazine derivatives revealed that many of these compounds displayed antibacterial activity comparable or superior to the reference drug streptomycin (B1217042) against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. researchgate.netresearchgate.net The antibacterial potency was quantified using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). researchgate.net

Hybrid molecules incorporating the piperazinylquinoline structure have also shown promise. One study found that 4-piperazinylquinoline compounds with a 1,3,5-triazine (B166579) side portion had noteworthy MIC values between 3–12 μM against S. aureus, P. aeruginosa, and E. coli. nih.gov Another derivative, compound 5k, was found to be potent and selective against S. aureus with an MIC of 10 μM. nih.gov

Table 1: Summary of Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strains | Observed Activity | Source |

|---|---|---|---|

| 4-Substituted benzylpiperazin-1-yl methanones | S. aureus, E. coli, B. subtilis | Good activity demonstrated by compounds IVb, IVd, and IVf. | researchgate.netijpsnonline.com |

| 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines | S. aureus, E. coli, B. subtilis | Good activity from compounds IVc, IVd, and IVh. | jchps.com |

| 4-Benzyl-piperazinyl-s-triazine derivatives | B. subtilis, S. aureus, S. epidermidis, P. aeruginosa | Activity comparable or better than streptomycin. | researchgate.netresearchgate.net |

| 4-Piperazinylquinoline hybrids | S. aureus, P. aeruginosa, E. coli | MIC values in the range of 3-12 µM. | nih.gov |

The antifungal potential of benzylpiperazine derivatives has been explored against clinically relevant fungal species. In studies of 4-substituted benzylpiperazin-1-yl methanone and 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazine derivatives, several compounds exhibited good antifungal activity against Candida albicans and Aspergillus niger. researchgate.netijpsnonline.comjchps.com Specifically, methanone derivatives IVb, IVc, and IVe, and carbothioamide derivatives IVb, IVf, and IVg were noted for their efficacy. researchgate.netijpsnonline.comjchps.com

A particularly interesting finding comes from research on (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives. These compounds were found to strongly inhibit the morphological transition from yeast to hyphae in C. albicans, which is a critical virulence factor. nih.gov This action interferes with the pathogen's virulence and its ability to form biofilms, suggesting a novel therapeutic strategy that targets pathogenesis rather than fungal growth directly. nih.gov One of the lead compounds from this series demonstrated excellent efficacy against C. albicans and other clinical Candida species without showing cytotoxicity to human cells. nih.gov

Table 2: Summary of Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Strains | Observed Activity / Mechanism | Source |

|---|---|---|---|

| 4-Substituted benzylpiperazin-1-yl methanones | C. albicans, A. niger | Good activity from compounds IVb, IVc, and IVe. | researchgate.netijpsnonline.com |

| 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines | C. albicans, A. niger | Good activity from compounds IVb, IVf, and IVg. | jchps.com |

| (1‐Aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives | C. albicans | Strongly inhibits yeast-to-hyphae transition and virulence. | nih.gov |

| 2-[4-(substituted piperazin...)-phenyl]-1H-benzimidazole derivatives | Fungal pathogens | Significant activity with MIC values of 3.12 µg/mL. | nih.gov |

Anti-tubercular Activity

The search for novel treatments for tuberculosis has led to the investigation of various heterocyclic compounds. While direct studies on this compound are limited, research on structurally related molecules provides insight. A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Two compounds from this series emerged as promising anti-tubercular agents, with activity at 16 μg/mL against MDR-TB. nih.gov

In another study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were assessed for their activity against Mycobacterium tuberculosis H37Rv. nih.gov The compounds were also tested for their ability to inhibit key mycobacterial enzymes. nih.gov One derivative, compound 18, was found to inhibit the mycobacterial enzymes isocitrate lyase, pantothenate synthetase, and chorismate mutase to the highest degree among the tested compounds. nih.gov

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key research area. Studies on derivatives structurally related to this compound have shown potential antioxidant properties. A series of 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, which are structurally similar to benzylpiperazines, were screened for their ability to scavenge free radicals. nih.gov Six of these derivatives exhibited potent antioxidant effects in the oxygen radical absorbance capacity (ORAC) assay, with values comparable or superior to standard antioxidants like ascorbic acid and resveratrol. nih.gov

Furthermore, a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) were synthesized and tested for their antioxidant capacity. nih.gov One of the most potent compounds in a related series was identified as an extremely efficient hydroxyl radical scavenger and a potent inhibitor of 5-lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and research into new anticonvulsant drugs is ongoing. In the process of developing new antiepileptic agents, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives provided a crucial structure-activity relationship insight. The research indicated that when the phenylpiperazine moiety was replaced with a benzylpiperazine group, the resulting compound showed decreased anticonvulsant activity in the maximal electroshock (MES) seizure model. nih.gov This finding suggests that for this specific chemical scaffold, the benzylpiperazine group is less favorable for anticonvulsant effects compared to the phenylpiperazine group. nih.gov

Antinociceptive and Anti-allodynic Effects (Pain Management)

Derivatives of benzylpiperazine have emerged as promising candidates for the management of chronic pain. A study focused on developing new ligands for the sigma-1 receptor (σ1R), a key target in pain modulation, identified a 4-methoxybenzylpiperazinyl derivative as a potent and selective σ1R antagonist. acs.org In preclinical mouse models of pain, this compound produced significant antinociceptive (pain-relieving) and anti-allodynic (reducing pain from non-painful stimuli) effects. acs.org Importantly, these therapeutic effects were achieved without impairing locomotor activity, a common side effect of other pain medications like gabapentin. acs.org These findings support the development of benzylpiperazine-based σ1R antagonists as a potential new class of therapeutics for chronic pain. acs.org

Potential in Neuropsychiatric Disorders

Derivatives of this compound have emerged as significant ligands for sigma (σ) receptors, which are implicated in the pathophysiology of various neuropsychiatric and neurological disorders. Research has focused on synthesizing chiral, non-racemic (piperazin-2-yl)methanols to evaluate their affinity for σ₁ and σ₂ receptors. Studies have found that the inclusion of an additional phenyl group in the N-4 substituent of the piperazine ring is advantageous for high σ₁-receptor affinity. researchgate.net For instance, the p-methoxybenzyl substituted piperazine derivative has demonstrated a high affinity for the σ₁-receptor (Ki = 12.4 nM) and selectivity over other receptors like NMDA, kappa-opioid, and mu-opioid receptors. researchgate.net

The σ₁ receptor is a key modulator of nociceptive signaling, which has driven the development of selective antagonists for pain treatment. europa.eu Certain benzylpiperazine-based σ₁ receptor antagonists are being investigated as potential therapies for chronic pain, including neuropathic pain. europa.eu Furthermore, some benzylpiperazine derivatives have been evaluated in clinical trials for treating central neuropathic pain associated with conditions like multiple sclerosis and neuromyelitis optica spectrum disorder. nih.gov Functional magnetic resonance imaging (fMRI) studies on healthy participants have shown that N-benzylpiperazine (BZP) increases neural activation in the dorsal striatum, suggesting that the compound recruits additional compensatory neural resources to maintain executive function performance. usdoj.gov

Antitumor/Cytotoxic Activity

The antitumor potential of this compound derivatives has been a significant area of investigation. A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. researchgate.netnih.gov One particular derivative, compound 7a, showed potent inhibitory effects on the proliferation of HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer), and SW620 (colon cancer) cells. researchgate.net

Further mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis. researchgate.netnih.gov Its anti-tubulin property was confirmed through indirect immunofluorescence staining. researchgate.netnih.gov Importantly, in vivo studies using HepG2 xenograft models demonstrated that the compound significantly inhibited tumor growth without causing notable weight loss in the subjects, highlighting its promise as a potential anticancer agent. researchgate.netnih.gov

Other research has explored the cytotoxic activities of various benzothiazole-piperazine derivatives. usdoj.gov These compounds were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with most derivatives showing activity. usdoj.gov One compound, in particular, was found to be highly cytotoxic against all tested cell lines, inducing apoptosis by arresting the cell cycle in the subG1 phase. usdoj.gov

Table 1: In Vitro Cytotoxic Activity of Compound 7a (a derivative)

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HepG2 | Liver Cancer | 0.029 |

| A549 | Lung Cancer | 0.147 |

| MCF-7 | Breast Cancer | 0.099 |

| SW620 | Colon Cancer | 0.052 |

Data sourced from multiple studies. researchgate.netnih.gov

Antihypertensive Properties

The research into the antihypertensive properties of this compound and its derivatives presents a complex picture. While some piperazine derivatives are explored as potential antihypertensive agents, the foundational compound, N-benzylpiperazine (BZP), exhibits stimulant properties. BZP has been shown to cause cardiovascular effects such as increased heart rate and systolic blood pressure, which are contrary to antihypertensive actions. researchgate.net Its mechanism involves enhancing the release of catecholamines, leading to increased activation of adrenergic receptors. researchgate.net

However, separate research on other, more complex piperazine derivatives has shown potential for treating hypertension. For example, a series of (1,4-Benzothiazinyloxy)alkylpiperazine derivatives were synthesized and evaluated for their affinity for alpha-adrenoceptors, which are targets for antihypertensive drugs. wikipedia.org Certain compounds within this series, particularly those with an oxyalkyl-(2-methoxyphenyl)piperazine side chain, were identified as effective α1-adrenoreceptor ligands, indicating potential antihypertensive activity. wikipedia.org

Antidepressant Properties

N-benzylpiperazine (BZP) was initially synthesized and investigated as a potential antidepressant agent, though it was never commercially developed for this purpose due to its amphetamine-like effects. europa.euresearchgate.net More targeted research has focused on specific optical isomers of this compound derivatives.

In one study, four optical isomers of 2-(4-benzylpiperazin-1-yl)-1-(5-chloro-6-methoxynaphthalen-2-yl) propan-1-ol (SIPI5056) were synthesized and evaluated for their antidepressant activities as potential multiple reuptake inhibitors of monoamine transmitters. wikipedia.org Pharmacological results indicated that the (1R,2S)-SIPI5056 isomer possessed higher inhibitory activity compared to the other three isomers, marking it as a candidate for further development. wikipedia.org

The evaluation of antidepressant activity often involves in vivo models such as the forced swim test (FST) and tail suspension test (TST). In studies of other heterocyclic compounds, significant reductions in immobility time in these tests are considered indicators of antidepressant effects. For instance, a thiophene (B33073) derivative, compound 4i, demonstrated a dose-dependent increase in antidepressant activity, reducing immobility time by 55.33% at a 40 mg/kg dose in the FST.

Pharmacological Evaluation Methodologies

In vitro Binding Assays (e.g., Radioligand Binding Assays)

In vitro binding assays are a cornerstone for evaluating the pharmacological profile of this compound derivatives. Radioligand binding assays are commonly used to determine the affinity of these compounds for specific receptor targets. For example, to determine sigma-receptor affinities, these assays are conducted using membrane preparations from guinea pig brain and rat liver. researchgate.net

The process involves incubating the test compound with a radiolabeled ligand, such as [3H]-labeled (+)-pentazocine for σ₁ receptors or [3H]-ditolylguanidine ([3H]-DTG) for σ₂ receptors. researchgate.net The assay measures the ability of the test compound to displace the radioligand from the receptor. Non-specific binding is determined using a high concentration of a known standard, like haloperidol. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured. From this data, the inhibition constant (Ki) is calculated, which quantifies the compound's binding affinity for the receptor. Similar radioligand binding assays have been used to assess the affinity of piperazine derivatives for α-adrenoceptors. wikipedia.org

Table 2: Example of Sigma Receptor Binding Affinities for a Derivative

| Receptor | Radioligand | Tissue Source | Ki (nM) |

|---|---|---|---|

| σ₁ | (+)-[3H]Pentazocine | Guinea Pig Brain | 12.4 |

Data from a study on a p-methoxybenzyl substituted piperazine derivative. researchgate.net

In vivo Efficacy Studies (e.g., Mouse Formalin Assay, Nerve Constriction Injury Model, Rotarod Assay)

To assess the therapeutic potential of these compounds in living organisms, various in vivo efficacy studies are employed. These animal models help to evaluate antinociceptive (pain-relieving), anti-allodynic (reduction of pain from non-painful stimuli), and antidepressant effects, as well as potential motor impairments.

Mouse Formalin Assay: This is a model of inflammatory pain. A benzylpiperazine derivative (compound 15) was shown to produce dose-dependent antinociception in this assay, indicating its potential to alleviate inflammatory pain. europa.eu

Chronic Nerve Constriction Injury (CCI) Model: This is a widely used model for neuropathic pain. In this model, the same compound 15 demonstrated significant anti-allodynic effects, suggesting its efficacy in treating nerve-related pain. europa.eu

Rotarod Assay: This test is used to assess motor coordination and potential sedative side effects. Compound 15 showed no significant effects in the rotarod assay, which suggests that its analgesic properties are not accompanied by sedation or impaired locomotor function. europa.eu

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral tests used to screen for antidepressant activity in rodents. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of piperazine derivatives, a class of compounds to which this compound belongs, has been a subject of scientific investigation. The minimum inhibitory concentration (MIC) is a key laboratory measure of a compound's effectiveness against a specific microorganism. It represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Research into the antimicrobial properties of various benzylpiperazine derivatives has revealed a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungi.

Another study on new Mannich bases with a piperazine moiety also highlighted significant activity against Gram-positive bacteria, particularly staphylococci, and certain Gram-negative strains. nih.gov The fungistatic activity against Candida species was also notable, with MIC values as low as 0.49 µg/mL for some derivatives. nih.gov These findings underscore the potential of the benzylpiperazine scaffold in the development of new antimicrobial agents. The variation in activity is often attributed to the nature and position of substituents on the piperazine and benzyl rings.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzylpiperazine Derivatives

This table presents MIC values for derivatives of benzylpiperazine, not this compound itself, to illustrate the antimicrobial potential of this class of compounds.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-[2-(phenylcarbonyl)hydrazine carbothioamido]-4-benzyl piperazine | Staphylococcus aureus | 250 | mdpi.com |

| 1-[2-(phenylcarbonyl)hydrazine carbothioamido]-4-benzyl piperazine | Escherichia coli | 500 | mdpi.com |

| 1-[2-(4-chlorophenylcarbonyl)hydrazine carbothioamido]-4-benzyl piperazine | Staphylococcus aureus | 250 | mdpi.com |

| 1-[2-(4-chlorophenylcarbonyl)hydrazine carbothioamido]-4-benzyl piperazine | Escherichia coli | 500 | mdpi.com |

| 1-[2-(4-nitrophenylcarbonyl)hydrazine carbothioamido]-4-benzyl piperazine | Staphylococcus aureus | 125 | mdpi.com |

| 1-[2-(4-nitrophenylcarbonyl)hydrazine carbothioamido]-4-benzyl piperazine | Escherichia coli | 250 | mdpi.com |

| Piperazine Derivative (PG7) | Candida parapsilosis | 0.49 | nih.gov |

| Piperazine Derivative (PG8) | Candida parapsilosis | 0.98 | nih.gov |

Note: The data in this table is derived from studies on various benzylpiperazine derivatives and is intended to be illustrative of the potential activity of this compound class.

Cell-Based Assays (e.g., PC12 Cell Lines, Neuroblastoma Cell Lines)

The effects of benzylpiperazine derivatives have been investigated in various cell-based assays to understand their biological activities, including potential neurotoxicity and cytotoxicity. Cell lines such as PC12, derived from a pheochromocytoma of the rat adrenal medulla, and human neuroblastoma cell lines like SH-SY5Y, are commonly used models in neuroscience research to study neuronal function, differentiation, and toxicity.

While direct studies on this compound in PC12 or neuroblastoma cell lines are not prominent in the available literature, research on the parent compound, N-benzylpiperazine (BZP), and its analogs offers valuable insights. Studies on human neuroblastoma cell lines have explored the neurotoxic effects of piperazine derivatives. auburn.edu For example, research has shown that exposure to certain benzylpiperazine derivatives can induce oxidative stress, mitochondrial dysfunction, and apoptosis in SH-SY5Y neuroblastoma cells. auburn.edu These pathways are critical in the underlying mechanisms of cellular toxicity. auburn.edu

Investigations into the effects of BZP on the human cancer cell line LN-18, a model for nervous system cells, revealed that the compound could induce mitochondrial pro-apoptotic pathways. nih.gov This was evidenced by an increase in mitochondrial membrane potential, a decrease in ATP levels, and the activation of caspases-3 and -9. nih.gov Such findings suggest that benzylpiperazine compounds can have a significant impact on the viability and function of neuronal and glial cells. The cytotoxic effects of several piperazine designer drugs have also been evaluated in primary rat hepatocytes, demonstrating a range of potencies.

Table 2: Summary of Effects of Benzylpiperazine Derivatives in Cell-Based Assays

This table summarizes findings for benzylpiperazine derivatives, not this compound itself, to provide context on the biological activities of this compound class in neuronal and other cell models.

| Compound/Derivative | Cell Line | Observed Effects | Reference |

| Benzylpiperazine (BZP) and Benzoylpiperazine (BZOP) | SH-SY5Y (Human Neuroblastoma) | Induced oxidative stress, inhibited mitochondrial complex-I activity, stimulated apoptosis. auburn.edu | auburn.edu |

| N-benzylpiperazine (BZP) | LN-18 (Human Glioblastoma) | Increased mitochondrial membrane potential, decreased ATP levels, induced apoptosis via caspase activation. nih.gov | nih.gov |

| N-benzylpiperazine (BZP) | Primary Rat Hepatocytes | Showed cytotoxicity in a dose-dependent manner. | researchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | Showed cytotoxicity in a dose-dependent manner. | researchgate.net |

Note: The data presented is based on studies of benzylpiperazine and its derivatives and may not be directly representative of the activity of this compound.

Computational and Theoretical Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the design of novel drugs. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

For derivatives of (piperazin-2-yl)methanol, it has been found that the nature of the substituent at the N-4 position of the piperazine (B1678402) ring plays a critical role in determining the affinity for biological targets such as sigma receptors. nih.gov The presence of an additional phenyl residue in the N-4 substituent, as is the case in (4-Benzylpiperazin-2-yl)methanol, has been shown to be favorable for high sigma-1 receptor affinity. nih.gov

QSAR studies on related triazine derivatives incorporating a 4-benzylpiperazin-1-yl moiety have been performed to correlate the structural features with cytotoxic activity against various cancer cell lines. nih.gov These studies utilize molecular descriptors to build statistically significant models that can predict the biological activity of new compounds. nih.gov

Ligand Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com These models serve as 3D queries for virtual screening of compound databases to identify new molecules with potential biological activity. nih.gov

For classes of compounds related to this compound, such as inhibitors of acetylcholinesterase or dual inhibitors of EGFR and VEGFR2, ligand-based pharmacophore models have been developed. nih.govmdpi.com These models typically consist of features like hydrophobic groups, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors. mdpi.com For instance, a pharmacophore model for EGFR inhibitors might include one hydrophobic group, three aromatic groups, two hydrogen bond acceptors, and one hydrogen bond donor. mdpi.com Such models are crucial for identifying new potential inhibitors from large chemical databases. nih.govmdpi.com

Influence of Substituents on Biological Activity

The biological activity of piperazine-based compounds is significantly influenced by the nature and position of substituents on the piperazine and benzyl (B1604629) rings.

In a series of chiral nonracemic (piperazin-2-yl)methanols, the introduction of various substituents on the N-4 position was investigated. It was discovered that an additional phenyl group within the N-4 substituent enhances sigma-1 receptor affinity. nih.gov Specifically, a p-methoxybenzyl substituted piperazine derivative demonstrated high affinity for the sigma-1 receptor. nih.gov

For other related benzylpiperazine derivatives, the substitution pattern on the phenyl ring has been shown to be critical for activity. For example, in a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives designed as acetylcholinesterase inhibitors, electron-withdrawing groups such as chlorine, fluorine, and nitro groups on the phenyl ring were found to enhance inhibitory potency, particularly when placed at the ortho or para positions. nih.gov

Furthermore, studies on FPMINT, a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-containing compound, and its analogues have revealed the importance of substituents for activity at equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Replacement of a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring also significantly impacted the inhibitory profile. frontiersin.orgpolyu.edu.hk

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. jbcpm.comsemanticscholar.org

For compounds structurally related to this compound, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, in the context of acetylcholinesterase (AChE) inhibition, docking studies of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have identified key interactions within the enzyme's active site. nih.gov These studies revealed that the benzylpiperazine moiety can interact with key amino acid residues like Trp279, Phe330, and Trp84 in the active site of AChE. nih.gov

Similarly, molecular docking has been applied to benzylpiperidine and benzylpiperazine derivatives as potential monoacylglycerol lipase (B570770) (MAGL) inhibitors. unisi.it These studies help in predicting the binding mode of the inhibitors within the MAGL active site and understanding the structural basis for their inhibitory activity. unisi.it For other targets, such as the DNA-Topo II complex, docking studies have shown how phenylpiperazine derivatives of 1,2-benzothiazine can bind, providing a rationale for their observed anticancer activity. semanticscholar.org

Conformational Analysis and Flexibility Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as it can dictate its biological activity.

Computational Descriptors and Physicochemical Property Predictions

Computational descriptors are numerical values that characterize the physicochemical properties of a molecule. These descriptors are widely used in QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies. jbcpm.com

For this compound, several key physicochemical properties can be predicted using computational tools. These properties are important for assessing the drug-likeness of a compound.

| Property | Predicted Value | Source |

| Molecular Formula | C12H18N2O | uni.lu |

| Molecular Weight | 206.29 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 206.1419 Da | uni.lu |

| XlogP (predicted) | 0.5 | uni.lu |

| InChI Key | PJMFGDYBTJEEDP-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

This table is interactive. Click on the headers to sort.

In addition to these basic properties, more complex descriptors can be calculated to predict a compound's behavior in a biological system. For instance, studies on related compounds have utilized descriptors such as the number of rotatable bonds, hydrogen bond donors and acceptors, and topological polar surface area (TPSA) to evaluate their drug-likeness and pharmacokinetic properties. jbcpm.com The predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated, which can be useful in analytical studies. uni.lu

Patents and Intellectual Property Landscape

Analysis of Patent Identifiers and Chemical Co-occurrences

An analysis of the patent literature reveals that (4-Benzylpiperazin-2-yl)methanol is a key intermediate and building block in the synthesis of a variety of more complex molecules. Several patents cite this compound as a starting material or a crucial reactant in the preparation of novel therapeutic agents.

A notable example is the patent application US20090227560A1 , which describes the use of this compound in the synthesis of substituted imidazole (B134444) compounds. In this patent, the compound is reacted with di-tert-butyl bicarbonate in tetrahydrofuran (B95107) (THF) to yield a protected intermediate, which is then further elaborated. google.com This highlights the utility of the benzylpiperazine moiety in constructing larger, biologically active scaffolds.

Another significant patent, EP3788050B1 , discloses the use of this compound in the preparation of C26-linked rapamycin (B549165) analogs as mTOR inhibitors. epo.org The synthesis described involves the reaction of this compound with other chemical entities in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). epo.org This patent underscores the compound's role in the development of potential cancer therapeutics.

The following table provides a summary of key patent identifiers and the chemical compounds that frequently co-occur with this compound in the patent literature.

| Patent Identifier | Assignee/Applicant | Co-occurring Chemicals | Application/Utility |

| US20090227560A1 | Takeda Pharmaceutical Company Limited | Di-tert-butyl bicarbonate, Tetrahydrofuran (THF) | Synthesis of substituted imidazole compounds |

| EP3788050B1 | Revolution Medicines, Inc. | Potassium Carbonate (K2CO3), Dimethylformamide (DMF) | Preparation of mTOR inhibitors |

| WO2004014895A1 | Not specified | N-tBoc-L-aspartic acid β-methyl ester, N-benzylglycine methyl ester | Synthesis of piperazine (B1678402) substituted aryl benzodiazepines for treating psychotic disorders |

Emerging Patent Trends in this compound Derivatives

The patent landscape for derivatives of this compound reflects broader trends in medicinal chemistry, particularly the strategic use of the piperazine scaffold to develop new therapeutic agents. Piperazine and its derivatives are recognized for their ability to serve as versatile scaffolds in drug design, often imparting favorable pharmacokinetic properties to the final molecule. guidechem.com

Emerging patent trends indicate a significant focus on modifying the core this compound structure to explore a wide range of therapeutic areas. The piperazine moiety is a common functional group in medicinal chemistry, and its derivatives have been investigated for numerous therapeutic applications, including as antibacterial, antiviral, antitumor, and antifungal agents. google.com